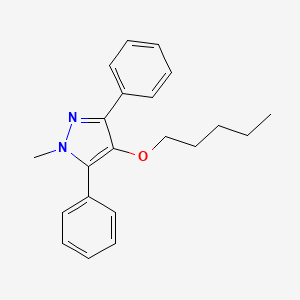![molecular formula C19H40O4Si B14605484 Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane CAS No. 61094-93-7](/img/structure/B14605484.png)
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is a complex organosilicon compound It is characterized by the presence of an oxirane (epoxide) ring, methoxy groups, and a silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane typically involves multiple steps. One common method includes the reaction of dibutylmethylchlorosilane with a suitable epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high efficiency and purity in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its reactive functional groups
Wirkmechanismus
The mechanism of action of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane involves its ability to undergo various chemical transformations. The oxirane ring is particularly reactive, allowing the compound to participate in ring-opening reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolethane triglycidyl ether: Another compound with multiple oxirane rings, used in epoxy resin formulations.
3-Methoxy-2,2-dimethyloxirane: A simpler oxirane compound with similar reactivity.
Uniqueness
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is unique due to its combination of silane and oxirane functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
61094-93-7 |
|---|---|
Molekularformel |
C19H40O4Si |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
dibutyl-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]-methylsilane |
InChI |
InChI=1S/C19H40O4Si/c1-5-7-11-24(4,12-8-6-2)13-9-10-21-15-18(14-20-3)22-16-19-17-23-19/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
USQBZKVTMRNITF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(CCCC)CCCOCC(COC)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




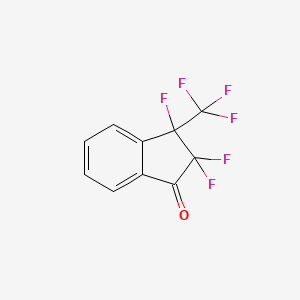

![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)


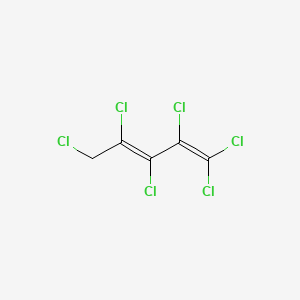
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
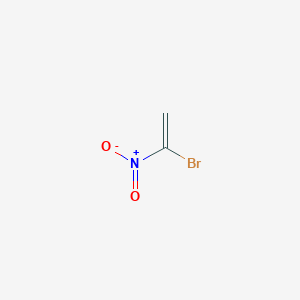
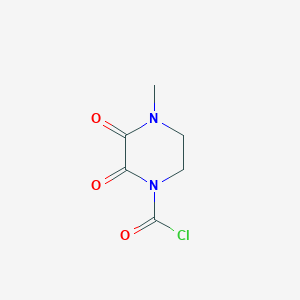
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
